6-Hydroxypyridazine-3-carboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

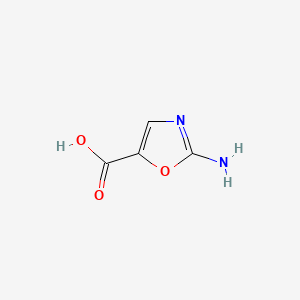

“6-Hydroxypyridazine-3-carboxaldehyde” is a chemical compound with the CAS Number: 933734-91-9 . It is also known as 3-Formyl-6-hydroxypyridazine, 6-Formylpyridazin-3-ol . The IUPAC name for this compound is 6-oxo-1,6-dihydropyridazine-3-carbaldehyde .

Molecular Structure Analysis

The molecular weight of 6-Hydroxypyridazine-3-carboxaldehyde is 124.1 . The molecule contains a total of 13 bonds. There are 9 non-H bond(s), 4 multiple bond(s), 1 rotatable bond(s), 4 double bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aliphatic), and 1 hydrazone(s) .

Physical And Chemical Properties Analysis

6-Hydroxypyridazine-3-carboxaldehyde is a solid-powder at ambient temperature .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Self-assembly

The research conducted by Hutchinson et al. (2010) highlights the synthesis and characterization of ligands designed for metal coordination, which self-assemble into complex structures. The study demonstrates how terminal hydroxymethyl groups influence the coordination of pyrimidine-hydrazone Cu(II) complexes, leading to a variety of supramolecular architectures. This work underscores the potential of using similar compounds in designing metal-organic frameworks (MOFs) and other complex structures for applications in catalysis and material science Hutchinson, L. Hanton, S. Moratti, 2010.

Synthesis of Novel Compounds

El-Gohary et al. (2017) explored the reactivity of 6-formylkhellin with nitrogen nucleophiles to produce a diverse array of Schiff bases and other derivatives. This study indicates the potential of 6-Hydroxypyridazine-3-carboxaldehyde analogs in synthesizing bioactive molecules that could be relevant in medicinal chemistry and drug design N. M. El-Gohary, M. Ibrahim, E. El-Sawy, Noura A. Abdel-fatah, 2017.

Chiroptical Sensing

Joyce et al. (2014) utilized imine-bond formation involving a compound structurally related to 6-Hydroxypyridazine-3-carboxaldehyde for the enantiopurity analysis of chiral amines. This approach showcases the application of such compounds in analytical chemistry, particularly in chiroptical sensing, to determine the enantiomeric purity of substances, which is crucial in the pharmaceutical industry Leo A. Joyce, E. Sherer, C. Welch, 2014.

Lanthanide-Organic Frameworks

Liu et al. (2009) reported the synthesis of lanthanide-organic frameworks using 1-hydro-6-oxopyridine-3-carboxylate (a compound related to 6-Hydroxypyridazine-3-carboxaldehyde) and oxalate ligands. These frameworks exhibit unique properties due to the lanthanide contraction effect, highlighting the potential of 6-Hydroxypyridazine-3-carboxaldehyde derivatives in constructing materials with novel optical, magnetic, and electronic properties Caiming Liu, M. Xiong, Deqing Zhang, M. Du, Daoben Zhu, 2009.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-oxo-1H-pyridazine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-3-4-1-2-5(9)7-6-4/h1-3H,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSDBRGRLFTCSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653296 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxypyridazine-3-carboxaldehyde | |

CAS RN |

933734-91-9 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

Methanone](/img/structure/B581994.png)

![1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B582004.png)

![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)